molecular formula C20H22N2O4 B2527129 (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone CAS No. 1421445-47-7

(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2527129
CAS No.: 1421445-47-7
M. Wt: 354.406
InChI Key: QHFMCXBAGWWDCT-UHFFFAOYSA-N
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Description

(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for investigating the central nervous system. Its structure combines a 1,4-benzodioxane ring, a privileged scaffold in neuropharmacology, with a piperidine moiety linked to a pyridinyloxy group. This specific architecture suggests potential as a key intermediate or lead compound for developing agents that target G-protein-coupled receptors (GPCRs). Research on closely related analogues provides context for its potential applications. Compounds featuring the 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidine scaffold have been identified as potent and selective alpha2C-adrenoceptor antagonists . Such antagonists are being explored for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's, as alpha2C-adrenoceptor blockade can enhance the release of neurotransmitters like noradrenaline and dopamine . Other structural variants have been investigated as positive allosteric modulators of the muscarinic acetylcholine receptor M4, representing a novel approach for treating neurological and psychiatric disorders, including schizophrenia and cognitive deficits . The presence of the 4-(pyridin-3-yloxy)piperidine group in this compound may confer unique binding properties and selectivity, making it a valuable tool for probing specific receptor interactions and signal transduction pathways. This product is intended for research purposes only to further explore these and other potential mechanisms of action. This chemical is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-(4-pyridin-3-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14-19(26-18-7-3-2-6-17(18)24-14)20(23)22-11-8-15(9-12-22)25-16-5-4-10-21-13-16/h2-7,10,13-15,19H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFMCXBAGWWDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone is a derivative of benzo[d][1,4]dioxin and has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C₁₈H₁₈N₂O₃
  • Molecular Weight: 306.35 g/mol
  • Key Functional Groups: Dihydrobenzo[d][1,4]dioxin moiety and pyridine-derived piperidine.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have shown promise in inhibiting tumor cell proliferation. A study demonstrated that analogs of this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Similar derivatives have shown activity against a range of pathogens. For example, certain pyrazole derivatives demonstrated potent antibacterial and antifungal activities . The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymes.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. For instance:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes like xanthine oxidase and tyrosinase, which are involved in various metabolic pathways .
  • Receptor Interaction: The presence of piperidine may facilitate binding to neurotransmitter receptors, potentially influencing neuropharmacological outcomes.

Case Study 1: Antitumor Efficacy

In a preclinical study, a series of compounds including variations of the target molecule were tested against melanoma cells (B16F10). Results indicated that certain derivatives significantly reduced melanin production and cell viability, suggesting potential use in melanoma treatment .

Case Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of the compound against standard strains of bacteria and fungi. The results showed that the compound exhibited moderate to high activity against Gram-positive bacteria and certain fungi, outperforming traditional antibiotics in some cases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound AAnticancerB16F10 Melanoma15
Compound BAntibacterialStaphylococcus aureus20
Compound CAntifungalCandida albicans10
Compound DEnzyme InhibitorXanthine oxidase72.4

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C26H25N5O3C_{26}H_{25}N_5O_3 and a molecular weight of approximately 455.5 g/mol. The intricate arrangement of its functional groups contributes to its reactivity and biological activity. The presence of both the benzo[d]dioxin moiety and the piperidine ring enhances its potential for therapeutic applications.

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that derivatives of benzo[d]dioxins exhibit anticancer properties. The specific compound may inhibit cancer cell proliferation by targeting various signaling pathways, although detailed studies are still required to elucidate its mechanisms of action.
  • Neurological Disorders
    • Compounds containing piperidine structures are often studied for their effects on the central nervous system. This compound's ability to modulate neurotransmitter systems may make it a candidate for treating disorders such as depression or anxiety.
  • Antimicrobial Properties
    • Preliminary studies suggest that similar compounds have shown antimicrobial activity against various pathogens. The potential for this compound to act as an antimicrobial agent warrants further investigation into its efficacy against specific bacterial and fungal strains.

Synthesis and Derivatives

The synthesis of this compound can be achieved through multiple synthetic routes, often involving complex organic reactions such as:

  • Alkylation reactions to introduce the methyl group.
  • Coupling reactions to link the benzo[d]dioxin moiety with the piperidine derivative.

Table 1: Synthetic Routes for (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone

Reaction TypeDescriptionExample Compound
AlkylationIntroduction of methyl group3-Methylbenzo[d]dioxin
CouplingFormation of piperidine linkagePiperidin derivatives
CyclizationFormation of cyclic structuresDihydrobenzo[d]dioxins

Case Studies

  • Study on Anticancer Properties
    • A recent study evaluated the anticancer effects of similar compounds in vitro, showing significant inhibition of tumor growth in specific cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Neuropharmacological Evaluation
    • In a pharmacological study, derivatives were tested for their effects on serotonin and dopamine receptors, indicating potential use in treating mood disorders. The findings suggest that modifications to the piperidine structure can enhance receptor affinity and selectivity.
  • Antimicrobial Testing
    • A series of compounds related to this structure were tested against common bacterial strains, revealing promising results in inhibiting growth. Future research is aimed at optimizing these compounds for better efficacy and lower toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and three analogs derived from recent literature and chemical databases:

Property Target Compound Analog 1 (ECHEMI, 2022) Analog 2 (2024 Report) Analog 3 (2024 Report)
Core Structure 3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin 2,3-Dihydrobenzo[b][1,4]dioxin 2,3-Dihydrobenzo[b][1,4]dioxin 2,3-Dihydrobenzo[b][1,4]dioxin
Substituent on Dioxin 3-Methyl group None None None
Piperidine/Piperazine 4-(Pyridin-3-yloxy)piperidine 4-Methylpiperidine 3-(Pyrazin-2-yloxy)piperidine 4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidine
Additional Moieties Methanone bridge 1,3,4-Oxadiazol-2-ylsulfanyl, ethanone bridge Methanone bridge Methanone bridge
Molecular Formula C₂₀H₂₀N₂O₄ (estimated*) C₁₇H₁₈N₄O₄S C₁₈H₁₉N₃O₄ C₂₆H₂₈F₃N₅O₃
Molecular Weight ~352.4 g/mol (estimated*) 416.47 g/mol 341.4 g/mol 539.53 g/mol
Key Functional Groups Pyridin-3-yloxy, methyl-dihydrodioxin Oxadiazole, sulfanyl, methylpiperidine Pyrazin-2-yloxy Trifluoromethylpyridine, piperazine
Potential Bioactivity Unreported (theorized kinase/receptor modulation) Unreported (oxadiazole-sulfanyl groups suggest protease inhibition potential) Unreported (pyrazine may enhance CNS penetration) Trifluoromethyl group may improve metabolic stability and binding affinity

Note: Experimental data for the target compound (e.g., melting point, solubility) are unavailable in public databases. Values marked with () are calculated using cheminformatics tools.*

Structural and Functional Insights

  • Target vs. Analog 1 : The substitution of the oxadiazole-sulfanyl group in Analog 1 introduces a sulfur atom, which may enhance hydrophobic interactions or redox activity. However, the absence of the methyl group on the dioxin ring in Analog 1 reduces steric hindrance compared to the target compound .
  • Target vs. Analog 2 : Replacing pyridin-3-yloxy (target) with pyrazin-2-yloxy (Analog 2) alters hydrogen-bonding capacity. Pyrazine’s nitrogen-rich aromatic system could improve solubility but may reduce blood-brain barrier permeability .
  • Target vs. Analog 3 : The trifluoromethylpyridine-piperazine extension in Analog 3 significantly increases molecular weight and lipophilicity, likely enhancing target binding through π-π stacking and fluorine-specific interactions .

Hypothesized Pharmacological Differences

  • The methyl group on the dioxin ring in the target compound may confer metabolic stability over Analog 2 and 3.
  • The pyridin-3-yloxy substituent (target) could favor interactions with kinases (e.g., JAK or PI3K families) due to its similarity to ATP adenine-binding motifs.
  • Analog 3’s trifluoromethyl group may improve pharmacokinetic profiles but increase synthesis complexity compared to the target compound .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone?

  • Methodological Answer : Synthesis optimization requires systematic adjustments to reaction parameters. For example, solvent polarity (e.g., DCM vs. THF) and temperature (e.g., reflux vs. room temperature) significantly impact yields. Catalytic systems (e.g., Pd/C for hydrogenation) and protecting group strategies (e.g., orthogonal protection of the pyridinyloxy moiety) should be evaluated to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization in solvent systems like ethanol/water can improve purity .

Q. How can structural confirmation of the compound be achieved?

  • Methodological Answer : Use a combination of 1H-NMR (to confirm proton environments, e.g., dihydrobenzo[d][1,4]dioxin methyl groups at δ 1.2–1.5 ppm) and 13C-NMR (to verify carbonyl carbons at ~170 ppm). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±5 ppm). HPLC with UV detection (e.g., 254 nm) validates purity (>95%), while elemental analysis confirms C/H/N ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC50 values or receptor binding affinities may arise from assay conditions. For example:

  • Assay Variability : Compare results across orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).
  • Solubility Effects : Use co-solvents like DMSO (<1% v/v) to ensure compound solubility in aqueous buffers.
  • Metabolic Stability : Pre-incubate with liver microsomes to assess degradation kinetics and adjust activity calculations accordingly .

Q. How can in silico modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinase domains). Focus on key interactions:

  • The pyridinyloxy group may form hydrogen bonds with catalytic lysine residues.
  • The dihydrobenzo[d][1,4]dioxin moiety could engage in π-π stacking with aromatic side chains.
    Validate predictions with molecular dynamics simulations (≥100 ns) to assess binding stability .

Q. What methodologies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Analog Synthesis : Replace the pyridinyloxy group with bioisosteres (e.g., thiophene or benzofuran) to evaluate electronic effects.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., the methanone oxygen).
  • Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., methyl vs. trifluoromethyl on the dihydrodioxin ring) .

Q. How can stability under physiological conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via LC-MS.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products.
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess changes in melting point and crystallinity .

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